molecular formula C26H23BrN2 B10918938 4-bromo-1-(4-ethenylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-bromo-1-(4-ethenylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10918938
M. Wt: 443.4 g/mol
InChI Key: ZAKKXSVCSVGHAB-UHFFFAOYSA-N
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Description

4-BROMO-3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its bromine, methylphenyl, and vinylbenzyl substituents, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazines with 1,3-diketones.

    Introduction of substituents: Bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methylphenyl groups can be introduced via Friedel-Crafts alkylation, and the vinylbenzyl group can be added through a Heck reaction or similar coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the vinylbenzyl group, forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions could target the bromine substituent or the vinyl group, potentially leading to debromination or hydrogenation products.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) can be used.

    Substitution: Reagents like sodium azide (NaN3) or Grignard reagents (RMgX) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce debrominated or hydrogenated compounds.

Scientific Research Applications

4-BROMO-3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE may have applications in various fields:

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of advanced materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-BROMO-3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-diphenyl-1H-pyrazole: Lacks the vinylbenzyl and methylphenyl groups.

    3,5-Bis(4-methylphenyl)-1H-pyrazole: Lacks the bromine and vinylbenzyl groups.

    1-(4-Vinylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the bromine and methylphenyl groups.

Uniqueness

The unique combination of bromine, methylphenyl, and vinylbenzyl substituents in 4-BROMO-3,5-BIS(4-METHYLPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE may impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new materials or developing novel therapeutic agents.

Properties

Molecular Formula

C26H23BrN2

Molecular Weight

443.4 g/mol

IUPAC Name

4-bromo-1-[(4-ethenylphenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C26H23BrN2/c1-4-20-9-11-21(12-10-20)17-29-26(23-15-7-19(3)8-16-23)24(27)25(28-29)22-13-5-18(2)6-14-22/h4-16H,1,17H2,2-3H3

InChI Key

ZAKKXSVCSVGHAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C)Br

Origin of Product

United States

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